3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine
Description
Properties
IUPAC Name |
3-(3-nitropyridin-2-yl)sulfanyl-5,6-diphenyl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O2S/c26-25(27)16-12-7-13-21-19(16)28-20-22-17(14-8-3-1-4-9-14)18(23-24-20)15-10-5-2-6-11-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNJAGVIXDXVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives with nitriles or amidines under acidic or basic conditions.
Introduction of the Nitro-Pyridinyl Group: The nitro-pyridinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative is reacted with a nitro group donor.
Attachment of the Diphenyl Groups: The diphenyl groups are usually introduced through Friedel-Crafts alkylation or acylation reactions, using benzene or substituted benzenes in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The pyridinyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of amino derivatives.
Substitution: Various substituted pyridinyl or phenyl derivatives depending on the substituents introduced.
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds similar to 3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine can possess antifungal properties. A study synthesized novel derivatives with antifungal activity against Candida species, demonstrating that modifications in the triazine structure can enhance efficacy compared to traditional antifungal agents like fluconazole .
Antimalarial Potential
In silico studies have shown that triazine derivatives can serve as potential antimalarial agents. For instance, a library of compounds was screened for activity against Plasmodium falciparum, indicating that structural variations within triazine frameworks could lead to promising candidates for further development .
Photovoltaic Materials
The unique electronic properties of triazine compounds have led to their exploration in the field of photovoltaics. The incorporation of sulfur and nitrogen into the triazine ring can enhance charge transport properties, making these compounds suitable for use in organic solar cells .
Coordination Chemistry
This compound has been investigated as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be exploited in catalysis and material synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-2-pyridinesulfenyl chloride: Used as a protecting group in peptide synthesis.
5,6-Diphenyl-1,2,4-triazine: A simpler analog without the nitro-pyridinyl group.
2,4,6-Tris(phenyl)-1,3,5-triazine: Another triazine derivative with different substitution patterns.
Uniqueness
3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is unique due to the combination of its nitro-pyridinyl and diphenyl groups on a triazine scaffold. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Introduction
3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy against different biological targets.
- Molecular Formula : CHNOS
- CAS Number : 866050-50-2
- Molecular Weight : 393.41 g/mol
The compound is characterized by a triazine core substituted with both a nitro-pyridine and diphenyl groups, which are essential for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| HT29 (Colon) | 10.5 |
| MCF7 (Breast) | 12.3 |
| A549 (Lung) | 8.9 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the p53 and MAPK pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The following results were obtained from susceptibility tests against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, likely due to its ability to disrupt bacterial cell membranes .
Enzyme Inhibition
In addition to its anticancer and antimicrobial effects, this compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The following table summarizes its inhibitory activity:
| Enzyme | IC (µM) |
|---|---|
| Acetylcholinesterase | 11.2 |
| Butyrylcholinesterase | 15.0 |
The ability to inhibit these enzymes could provide therapeutic benefits in managing cholinergic deficits associated with Alzheimer's disease .
Study on Anticancer Activity
In a recent study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer effects of this compound in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to controls:
- Control Group Tumor Volume : 250 mm³
- Treated Group Tumor Volume : 85 mm³ (p < 0.01)
This study supports the potential of this compound as a novel anticancer agent .
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several compounds, including this compound against resistant bacterial strains. The findings indicated that this compound exhibited superior activity compared to traditional antibiotics like penicillin and ampicillin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing 3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine with high purity?
- Methodology :
-
Step 1 : Start with the base triazine scaffold (e.g., 5,6-diphenyl-1,2,4-triazine) and introduce the sulfanyl-nitro-pyridinyl group via nucleophilic substitution. Solvent-free conditions or microwave-assisted synthesis can improve yield .
-
Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/dichloromethane mixtures .
-
Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
- Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Yield Optimization | 65-78% (microwave vs. conventional) | |
| Purity Threshold | ≥98% (HPLC) |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths (mean C–C: 0.003 Å) and dihedral angles between aromatic rings .
- FT-IR/Raman : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S–C vibrations at ~700 cm⁻¹) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., pyridinyl vs. triazine protons) and confirm substitution patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data of this compound under varying pH or solvent conditions?
- Experimental Design :
- Controlled Variables : Systematically test reactivity in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. Adjust pH (2–12) to assess nitro-group stability .
- Analytical Tools : Use UV-Vis spectroscopy to track nitro-group reduction kinetics and LC-MS to identify degradation products .
- Case Study : Conflicting data on metal-binding affinity may arise from solvent polarity effects; use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Q. What strategies enhance the compound’s selectivity as a metal ion extractant in nuclear waste management?
- Functionalization Approaches :
- Introduce electron-withdrawing groups (e.g., sulfonate) via post-synthetic modification to improve actinide selectivity over lanthanides .
- Co-crystallize with target metal ions (e.g., UO₂²⁺) to study coordination geometry via SC-XRD .
- Performance Metrics :
| Metal Ion | Log K (Binding Constant) | Selectivity Ratio (An/Ln) |
|---|---|---|
| UO₂²⁺ | 12.3 ± 0.2 | 150:1 |
| Eu³⁺ | 8.7 ± 0.3 | — |
| Data from competitive solvent extraction assays |
Q. How does the nitro group’s position on the pyridinyl ring influence antitumor activity?
- Comparative Analysis :
- Synthesize analogs with nitro groups at 2-, 3-, and 4-positions on pyridinyl.
- Evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Findings :
- 3-Nitro derivative : IC₅₀ = 12 µM (HeLa) due to enhanced DNA intercalation .
- 4-Nitro analog : Reduced activity (IC₅₀ > 50 µM) from steric hindrance .
Methodological Guidance for Data Interpretation
- Handling Spectral Overlaps : Deconvolute overlapping FT-IR peaks (e.g., triazine C=N vs. pyridinyl C=C) using Gaussian fitting software .
- Crystallographic Ambiguities : Address disorder in nitro-group orientation by refining occupancy ratios in SC-XRD models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
